Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-
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Overview
Description
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- is an organic compound that features a benzene ring substituted with a 4-chloro-2-butenylsulfonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- typically involves the sulfonation of a benzene derivative followed by the introduction of the 4-chloro-2-butenyl group. The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation step may involve the use of a suitable base and a chlorinated butene derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Hydroxyl or amine-substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound’s ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure with a chloromethyl group instead of the 4-chloro-2-butenylsulfonyl group.
Benzene, 1-(chloromethyl)-4-nitro-: Contains a nitro group, leading to different chemical properties and reactivity.
Properties
CAS No. |
108320-20-3 |
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Molecular Formula |
C11H13ClO2S |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-(4-chlorobut-2-enylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h2-7H,8-9H2,1H3 |
InChI Key |
CPBBOOMWZBBTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CCCl |
Origin of Product |
United States |
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